molecular formula C9H15N3O B7474277 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide

2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide

Cat. No. B7474277
M. Wt: 181.23 g/mol
InChI Key: CCFQADDXGBGERU-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties. DMMP is a white crystalline solid that is soluble in water and organic solvents. It is widely used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Mechanism of Action

2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide acts as a Lewis acid catalyst in various chemical reactions. It has a high electron-withdrawing ability due to the presence of a pyrazole ring and a carbonyl group. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide can coordinate with electron-rich substrates, such as enolates, to form stable intermediates, which can then undergo further reactions. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide can also activate electrophiles, such as alkyl halides, through coordination, making them more reactive towards nucleophiles.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-carcinogenic in animal studies. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has also been shown to have low acute toxicity, with an LD50 of over 5000 mg/kg in rats.

Advantages and Limitations for Lab Experiments

2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has several advantages for lab experiments, including its high purity, low toxicity, and high reactivity as a catalyst. It can be easily synthesized on a large scale and is relatively inexpensive compared to other catalysts. However, 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has some limitations, such as its limited solubility in some solvents, which can limit its use in certain reactions. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide can also be sensitive to moisture and air, leading to degradation and reduced reactivity.

Future Directions

For 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide include its use in asymmetric reactions, the synthesis of new pharmaceuticals and agrochemicals, and the modification of 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide to improve its solubility and reactivity.

Synthesis Methods

2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide can be synthesized through a reaction between 2,2-dimethylpropionyl chloride and 1-methylpyrazole in the presence of a base such as triethylamine. The reaction yields 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide as a white crystalline solid with a high purity of over 98%. The synthesis process is relatively simple and can be performed on a large scale.

Scientific Research Applications

2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has been widely used as a reagent in organic synthesis due to its unique chemical properties. It has been used in the synthesis of various compounds, including pyrazoles, pyrazolines, and pyrazolidines. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has also been used as a catalyst in various chemical reactions, such as the Michael addition reaction and the Friedel-Crafts reaction. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has been shown to be a highly effective catalyst, with high yields and selectivity in various reactions.

properties

IUPAC Name

2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-9(2,3)8(13)10-7-5-6-12(4)11-7/h5-6H,1-4H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFQADDXGBGERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Methyl-1H-pyrazol-3-yl)pivalamide

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